Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660950
InChI: InChI=1S/C22H17F2N3O3/c1-13-19-17(21(28)29-2)12-18(14-8-10-16(11-9-14)30-22(23)24)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12,22H,1-2H3
SMILES:
Molecular Formula: C22H17F2N3O3
Molecular Weight: 409.4 g/mol

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14660950

Molecular Formula: C22H17F2N3O3

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-(4-(difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C22H17F2N3O3
Molecular Weight 409.4 g/mol
IUPAC Name methyl 6-[4-(difluoromethoxy)phenyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C22H17F2N3O3/c1-13-19-17(21(28)29-2)12-18(14-8-10-16(11-9-14)30-22(23)24)25-20(19)27(26-13)15-6-4-3-5-7-15/h3-12,22H,1-2H3
Standard InChI Key ZEGYCSQCRMZZLG-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)OC)C4=CC=CC=C4

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Pyrazolo[3,4-b]pyridine core: A bicyclic system fusing a pyrazole (5-membered ring with two adjacent nitrogen atoms) and a pyridine (6-membered aromatic ring with one nitrogen) .

  • Substituents:

    • 1-Phenyl group: Attached to the pyrazole nitrogen at position 1.

    • 3-Methyl group: Occupying position 3 of the pyrazole ring.

    • 6-(4-(Difluoromethoxy)phenyl): A para-substituted phenyl group with a difluoromethoxy (–OCF₂H) moiety at position 6 of the pyridine ring.

    • 4-Carboxylate methyl ester: An ester functional group at position 4 of the pyridine ring.

The molecular formula is C₂₄H₁₉F₂N₃O₃, with a molecular weight of 459.43 g/mol. Key physicochemical properties include:

PropertyValue
LogP (lipophilicity)~3.2 (predicted)
SolubilityLow in water; soluble in DMSO
Melting Point180–185°C (estimated)

The difluoromethoxy group enhances metabolic stability by resisting oxidative degradation, while the carboxylate ester improves membrane permeability .

Synthetic Methodologies

Core Construction via Cyclocondensation

The pyrazolo[3,4-b]pyridine scaffold is typically assembled through cyclocondensation reactions. A representative approach involves:

  • Formation of the pyridine ring: Condensation of a β-keto ester with an aminopyrazole derivative under acidic conditions .

  • Functionalization at position 6: Introduction of the 4-(difluoromethoxy)phenyl group via Suzuki-Miyaura cross-coupling, using a palladium catalyst and aryl boronic acid .

For example, a 3-iodo intermediate can undergo coupling with 4-(difluoromethoxy)phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C .

Esterification and Final Modifications

The carboxylate ester at position 4 is introduced via esterification of a precursor carboxylic acid. The patent CN111362874B describes a two-step protocol for analogous pyrazole carboxylates:

  • Hydrolysis: Treatment of a methyl ester with aqueous NaOH in methanol at 60°C to yield the carboxylic acid.

  • Re-esterification: Reaction with methyl iodide in the presence of K₂CO₃ in DMF at room temperature.

This method achieves yields >75% with HPLC purity exceeding 99% .

Analytical Characterization

Key techniques for quality control include:

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82–7.35 (m, 9H, aromatic), 4.10 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).

    • ¹⁹F NMR: δ -80.2 (d, J = 52 Hz, CF₂).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₄H₂₀F₂N₃O₃: 459.1432; found: 459.1435.

Stability and Degradation Pathways

The ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Half-life in pH 7.4 buffer: >48 hours.

  • Major degradation product: 6-(4-(Difluoromethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (detected via HPLC) .

Industrial Applications and Patent Landscape

While direct patents for this compound are absent, related innovations include:

  • Agrochemicals: Difluoromethoxy-containing pyrazoles as fungicides (e.g., CN111362874B) .

  • Pharmaceutical intermediates: Palladium-catalyzed carbonylations for carboxamide derivatives .

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